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Isovaline, 4-cyano-, ethyl ester (9CI)

Cat. No.: B1143076
CAS No.: 169390-29-8
M. Wt: 170.20896
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Description

Contextualization within Non-Proteinogenic Amino Acid Synthesis

Non-proteinogenic amino acids represent a vast and structurally diverse class of molecules that are not incorporated into proteins during ribosomal translation. Their synthesis is a significant focus of organic chemistry, with methods ranging from the modification of existing proteinogenic amino acids to the de novo construction of their unique carbon skeletons. Modern synthetic strategies, such as asymmetric catalysis and C-H functionalization, have enabled the efficient and stereoselective production of a wide array of these valuable building blocks. The introduction of diverse functional groups, such as cyano and ester moieties, further expands the chemical space accessible to researchers.

Significance of Isovaline (B112821) Scaffolds in Chemical Synthesis

Isovaline, a non-proteinogenic amino acid, and its derivatives are of particular interest due to the presence of a quaternary α-carbon. This structural feature imparts conformational constraints and resistance to enzymatic degradation when incorporated into peptides. The isovaline scaffold serves as a valuable building block in medicinal chemistry for the development of peptidomimetics and other therapeutic agents. Its unique stereochemistry and the potential for functionalization at various positions make it a versatile platform for creating novel molecular architectures.

Overview of Research Trajectories for Cyano- and Ester-Functionalized Amino Acid Derivatives

The incorporation of cyano and ester functional groups into amino acid derivatives is a key strategy for modulating their chemical and biological properties. The cyano group can act as a versatile synthetic handle for further transformations and can also participate in crucial interactions with biological targets. The ester functionality, particularly ethyl esters, can enhance the lipophilicity of a molecule, potentially improving its cell permeability and pharmacokinetic profile. Research in this area is focused on developing new synthetic methods for the preparation of these functionalized amino acids and exploring their applications as intermediates in the synthesis of complex molecules, including pharmaceuticals and probes for chemical biology.

Detailed Research Findings

While extensive research on "Isovaline, 4-cyano-, ethyl ester (9CI)" is not widely published, its chemical identity and potential synthetic utility can be inferred from available data and the chemistry of related compounds.

The compound is systematically named Ethyl 2-amino-2-methyl-4-cyanobutanoate . Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS Number 10535157
Canonical SMILES CCC(C(=O)OCC)(C)N

Data sourced from PubChem Compound summary for CID 10535157. nih.gov

A patent has described the synthesis of related compounds, specifically 2-amino, 2-methyl cyanoacetate (B8463686) and its ethyl ester counterpart. nih.gov The described process involves the nitrosation of methyl or ethyl cyanoacetate followed by pressurized catalytic hydrogenation to yield the aminocyanoacetate derivative. nih.gov This suggests a plausible synthetic route for Isovaline, 4-cyano-, ethyl ester, likely starting from a suitably substituted precursor. The patent highlights the use of these compounds as intermediates in the synthesis of 2,4,5-triamino-6-hydroxypyrimidine, indicating a potential application for Isovaline, 4-cyano-, ethyl ester in the preparation of heterocyclic compounds of pharmaceutical interest. nih.gov

Furthermore, supporting information from a study on the synthesis of "fairy chemicals" details the reduction of ethyl cyano(hydroxyimino)acetate to produce ethyl 2-amino-2-cyanoacetate. rsc.org This resulting compound was then used in a coupling reaction with formamidine. rsc.org Although this study does not directly involve the isovaline scaffold, it provides a relevant example of the reactivity of the aminocyanoacetate functional group, which is present in the target molecule.

Properties

CAS No.

169390-29-8

Molecular Formula

C8H14N2O2

Molecular Weight

170.20896

Synonyms

Isovaline, 4-cyano-, ethyl ester (9CI)

Origin of Product

United States

Synthetic Methodologies for Isovaline, 4 Cyano , Ethyl Ester

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic routes to α,α-disubstituted amino acids provide robust and well-understood pathways to the target molecule. These methods often rely on the sequential formation of carbon-carbon bonds at the α-position of an amino acid precursor.

Enolate Alkylation Strategies in α-Amino Acid Precursor Synthesis

The alkylation of enolates derived from amino acid precursors is a cornerstone of amino acid synthesis. libretexts.orgpressbooks.pub For a dialkylated target like Isovaline (B112821), 4-cyano-, ethyl ester, this strategy can be approached by the sequential alkylation of a glycine (B1666218) or alanine (B10760859) equivalent. A common method involves the use of a Schiff base of an amino acid ester, which enhances the acidity of the α-proton and allows for controlled alkylation.

A plausible route begins with an alanine precursor, such as the benzophenone (B1666685) imine of ethyl alaninate. This imine serves to protect the amine and activate the α-position. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates the corresponding enolate. youtube.com This enolate can then react as a nucleophile in an SN2 reaction with an appropriate electrophile containing the cyanoethyl moiety, such as 3-chloropropionitrile (B165592). Subsequent removal of the protecting group and a second alkylation step with a methyl halide would be required, or alternatively, starting with a 2-aminobutanoate derivative.

A more direct approach involves the dialkylation of a glycine precursor. The benzophenone imine of ethyl glycinate (B8599266) is first alkylated with a methyl halide. The resulting mono-alkylated product, a protected alanine ester, can then be subjected to a second deprotonation and alkylation cycle using 3-chloropropionitrile to install the cyanoethyl group. The reaction is typically completed by acidic hydrolysis to remove the benzophenone protecting group, yielding the desired product. The success of this second alkylation step relies on forcing conditions, as the mono-alkylated product is less acidic. youtube.com

Table 1: Proposed Enolate Alkylation Route

Step Reactants Reagents Intermediate/Product
1 Ethyl 2-(diphenylmethyleneamino)acetate 1. LDA, THF, -78 °C2. Methyl Iodide Ethyl 2-(diphenylmethyleneamino)propanoate
2 Ethyl 2-(diphenylmethyleneamino)propanoate 1. LDA, THF, -78 °C2. 3-Chloropropionitrile Ethyl 2-(diphenylmethyleneamino)-2-methyl-5-cyanopentanoate

Strecker-Type Variants and Modifications

The Strecker synthesis is a classic and highly versatile method for preparing α-amino acids from carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com To generate α,α-disubstituted amino acids like the target compound, a ketone is used as the starting material. wikipedia.org A suitable precursor for the synthesis of Isovaline, 4-cyano-, ethyl ester is 5-oxohexanenitrile (B84432) (also known as 4-acetylbutyronitrile). chemsynthesis.comchemspider.com

The reaction proceeds via a three-component condensation of the ketone, an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride, NH₄Cl), and a cyanide source (e.g., potassium cyanide, KCN). wikipedia.org The mechanism involves the initial formation of an imine from the ketone and ammonia, which is then protonated to form an iminium ion. The cyanide ion attacks the electrophilic iminium carbon to form an α-aminonitrile intermediate. masterorganicchemistry.com

This α-aminonitrile is typically a stable intermediate that can be isolated. Subsequent hydrolysis under acidic or basic conditions converts the nitrile group into a carboxylic acid, yielding the free amino acid. For the target ethyl ester, the process would be followed by a standard esterification procedure, such as treatment with ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄ or thionyl chloride). This route is highly convergent, constructing the core of the amino acid in a single pot.

Table 2: Strecker Synthesis Route

Step Starting Material Reagents Intermediate/Product
1 5-Oxohexanenitrile NH₄Cl, KCN, H₂O/MeOH 2-Amino-2-methyl-5-cyanopentanenitrile

Multi-Component Reactions for Isovaline Core Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov The Strecker synthesis, as described above, is a prime example of a three-component reaction (ketone, ammonia, cyanide) and represents one of the most direct MCRs for constructing the isovaline core. wikipedia.org Its efficiency stems from the formation of multiple bonds in one pot, which minimizes intermediate isolation and purification steps, thereby saving time and resources.

Other isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for generating molecular diversity but are less direct for this specific target. The Strecker reaction remains the most prominent MCR for the synthesis of α,α-disubstituted α-aminonitriles, which are direct precursors to the desired amino acid ester.

Catalytic Approaches to Isovaline, 4-cyano-, ethyl ester Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, control stereochemistry, and reduce waste. These approaches are highly relevant to the synthesis of complex molecules like Isovaline, 4-cyano-, ethyl ester.

Asymmetric Catalysis in Stereoselective Synthesis

Since Isovaline, 4-cyano-, ethyl ester possesses a chiral center at the α-carbon, the development of asymmetric syntheses is crucial for accessing enantiomerically pure forms.

Asymmetric Strecker Reaction: The classical Strecker synthesis produces a racemic mixture. youtube.com However, catalytic asymmetric versions have been developed. These methods often involve replacing ammonia with a chiral amine or, more commonly, using a chiral catalyst to control the facial attack of the cyanide on the imine intermediate. nih.gov For ketimines, which are less reactive than aldimines, catalysts based on metals like titanium or zirconium complexed with chiral ligands have been shown to facilitate enantioselective cyanide addition. This provides a direct route to enantioenriched α-aminonitriles, which can then be converted to the final product without racemization.

Asymmetric Alkylation: The enolate alkylation route can also be rendered asymmetric. The use of chiral auxiliaries attached to the amino acid precursor is a well-established method. uwo.ca More advanced approaches utilize catalytic amounts of a chiral phase-transfer catalyst (PTC). In the O'Donnell amino acid synthesis, for instance, a chiral cinchona alkaloid-derived PTC can mediate the alkylation of a glycine-derived Schiff base under basic conditions, yielding enantioenriched products. researchgate.net Applying this methodology to the sequential alkylation needed for the target compound could provide stereocontrol.

Metal-Catalyzed Coupling Reactions in Intermediate Formation

While not always directly involved in the final bond-forming step to create the chiral center, metal-catalyzed reactions are indispensable for the efficient synthesis of key intermediates. The synthesis of the ketone precursor for the Strecker route, 5-oxohexanenitrile, provides a clear example.

Several patents describe the synthesis of 5-oxohexanenitrile via the cyanoethylation of ketones or related processes, some of which can be facilitated by metal catalysts. google.com Modern cross-coupling methods could also be envisioned. For instance, a Negishi or Suzuki-Miyaura coupling could be used to connect a fragment containing the nitrile group with another containing the acetyl group to form the carbon skeleton of the precursor. Nickel-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of unnatural amino acids from racemic alkyl halides and organozinc reagents, offering a potential, albeit complex, alternative pathway. nih.gov

Organocatalytic Methods for Chiral Control

The establishment of the chiral center in Isovaline, 4-cyano-, ethyl ester is the most critical step in its synthesis. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts. mdpi.com For the synthesis of α-amino acids and their nitrile precursors, the asymmetric Strecker reaction is a prominent and highly versatile method. acs.orguni-koeln.de

One of the most effective approaches involves the use of chiral organocatalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, to control the enantioselective addition of a cyanide source to an imine precursor. mdpi.comacs.orgnih.gov These catalysts typically function through a dual activation mechanism, where a basic site on the catalyst activates the cyanide source, and a hydrogen-bonding donor site activates the imine, thereby creating a chiral environment for the reaction. For instance, scalable asymmetric Strecker syntheses have been developed for unnatural amino acids using robust amido-thiourea catalysts that are compatible with aqueous cyanide salts, which are safer to handle. nih.govnih.gov

Another powerful organocatalytic strategy is chiral phase-transfer catalysis (PTC). nih.govrsc.org This method is particularly well-suited for the alkylation of glycine derivatives to generate a wide array of unnatural amino acids. researchgate.net In a typical PTC system for amino acid synthesis, a Schiff base of a glycine ester is deprotonated at the α-position and then alkylated in a biphasic system. The chiral phase-transfer catalyst, often a quaternary ammonium salt derived from a cinchona alkaloid, shuttles the enolate between the aqueous and organic phases and induces chirality in the alkylation step. nih.govacs.org The design of structurally rigid, chiral spiro-ammonium salts has been a significant advancement in this area, providing high levels of stereocontrol. nih.gov

The table below illustrates the effectiveness of different organocatalytic systems in the asymmetric synthesis of α-amino acid precursors, which could be adapted for the synthesis of Isovaline, 4-cyano-, ethyl ester.

Catalyst TypeReaction TypeSubstrate ExampleEnantiomeric Excess (ee)Reference
Chiral Amido-thioureaStrecker ReactionN-Boc-imineup to 99% nih.govnih.gov
Modified Cinchona AlkaloidStrecker ReactionN-Boc-aldimineup to 97.5% acs.org
Chiral Phase-Transfer CatalystGlycine AlkylationGlycine Schiff baseHigh nih.govresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and selectivity of the synthesis of complex molecules like Isovaline, 4-cyano-, ethyl ester are highly dependent on the careful optimization of reaction parameters. Key factors that require consideration include the choice of solvent, catalyst and ligand design, and the strategies employed for product isolation and purification.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing solubility, reaction rates, and even stereoselectivity. In the context of asymmetric Strecker reactions, solvent choice has been shown to control the stereochemical outcome. nih.govamanote.com For example, in the synthesis of α-trifluoromethylated α-amino acids, the stereoconfiguration of the product could be directed by using different solvents. nih.gov Similarly, in diastereoselective Strecker reactions using chiral auxiliaries, the addition of water to a methanol (B129727) solution has been observed to induce the selective precipitation of one diastereomer, thereby enhancing the diastereomeric ratio. acs.org The reaction kinetics are also influenced by the solvent, with more polar solvents often accelerating the reaction rate. However, a balance must be struck, as highly polar solvents can sometimes negatively impact enantioselectivity.

Ligand Design in Catalytic Systems

In catalytic systems, particularly those employing metal or phase-transfer catalysts, the structure of the ligand or catalyst is paramount in dictating the reaction's efficiency and stereoselectivity. The development of new generations of chiral phase-transfer catalysts has been a major focus in the asymmetric synthesis of α-amino acids. rsc.orgacs.org The rational design of these catalysts involves creating a well-defined chiral pocket around the active site to effectively discriminate between the two prochiral faces of the substrate. For instance, the use of C2-symmetric chiral phase-transfer catalysts has proven to be highly effective. acs.org The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and enantioselectivity for a specific substrate.

Isolation and Purification Strategies for Research Scale

The final stage of any synthetic sequence involves the isolation and purification of the target compound. For research-scale synthesis of Isovaline, 4-cyano-, ethyl ester, standard laboratory techniques would be employed. Given its structure as an amino acid ester, a combination of extraction and chromatographic methods would likely be necessary.

Following the reaction, a typical workup might involve quenching the reaction, followed by extraction with an appropriate organic solvent to separate the product from inorganic salts and other water-soluble byproducts. The crude product would then be purified using column chromatography on silica (B1680970) gel. nih.gov The choice of eluent would be optimized to achieve good separation of the desired product from any remaining starting materials, byproducts, or catalyst residues. For instance, the purification of dipeptides synthesized via activated α-amino esters involves filtration over silica gel. orgsyn.org

In cases where the final product is a crystalline solid, recrystallization can be an effective method for purification. google.com This technique can also be used to enhance the enantiomeric purity of a chiral compound if it forms a conglomerate. The table below summarizes common purification techniques applicable to amino acid derivatives.

Purification TechniquePrincipleApplicabilityReference
Column ChromatographyDifferential adsorption of components on a stationary phase.General purification of organic compounds. nih.gov
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Purification of crystalline solids. google.com
Filtration over Silica GelRapid removal of polar impurities.Purification of moderately polar compounds. orgsyn.org

Reactivity and Derivatization of Isovaline, 4 Cyano , Ethyl Ester

Transformations of the Cyano Functionality

The cyano group is a versatile functional group that can undergo various transformations, including reduction, hydrolysis, and cycloaddition reactions. numberanalytics.comnih.gov

Nitrile Reduction Pathways to Amine Derivatives

The reduction of the nitrile group in Isovaline (B112821), 4-cyano-, ethyl ester is expected to yield the corresponding primary amine, ethyl 2-amino-2-methyl-5-aminopentanoate. This transformation can be achieved through several established methods for nitrile reduction.

Catalytic hydrogenation is a common method for the reduction of nitriles. This typically involves the use of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired diamine. For instance, the reduction of similar β-cyano esters has been successfully carried out using these catalysts. researchgate.net

Alternatively, chemical reduction using metal hydrides offers another effective route. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. youtube.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Another reagent, sodium borohydride (B1222165) (NaBH₄), in combination with a catalyst such as cobalt chloride (CoCl₂), can also be employed for this reduction.

Table 1: Representative Conditions for Nitrile Reduction

Reagent/CatalystSolventTemperatureProduct
H₂, Raney NiMethanol (B129727)/Ammonia (B1221849)Room Temperature - 100°CEthyl 2-amino-2-methyl-5-aminopentanoate
H₂, Pd/CEthanol (B145695)Room TemperatureEthyl 2-amino-2-methyl-5-aminopentanoate
LiAlH₄Tetrahydrofuran0°C to RefluxEthyl 2-amino-2-methyl-5-aminopentanoate
NaBH₄, CoCl₂MethanolRoom TemperatureEthyl 2-amino-2-methyl-5-aminopentanoate

Intramolecular cyclization of the resulting γ-amino nitrile can lead to the formation of piperidine (B6355638) derivatives. For instance, reductive cyclization of related γ-cyano esters can yield 2,5-disubstituted piperidines, which are important structural motifs in various biologically active compounds. whiterose.ac.uk This transformation often occurs in situ during the reduction of the nitrile group, particularly under catalytic hydrogenation conditions, leading to the formation of 3-methyl-3-aminopiperidin-2-one.

Hydrolysis and Amidation of the Nitrile Group

The hydrolysis of the cyano group can lead to either a carboxylic acid or an amide, depending on the reaction conditions. numberanalytics.comchemistrysteps.com Acid- or base-catalyzed hydrolysis of Isovaline, 4-cyano-, ethyl ester would be expected to first yield the corresponding amide, ethyl 2-amino-4-carbamoyl-2-methylbutanoate. Under more forcing conditions, complete hydrolysis to the dicarboxylic acid monoester, ethyl 2-amino-2-methylpentanedioate, can be achieved. chemistrysteps.com

Partial hydrolysis to the amide is often accomplished using milder acidic or basic conditions, or with specific catalysts. For example, the use of a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a controlled manner can favor the formation of the amide. chemistrysteps.com Similarly, basic hydrolysis with sodium hydroxide (B78521) (NaOH) at lower temperatures can also yield the amide.

The direct conversion of the nitrile to an amide can also be achieved through the Radziszewski reaction, which involves treatment of the nitrile with hydrogen peroxide in an alkaline solution.

Table 2: Conditions for Nitrile Hydrolysis and Amidation

ReagentSolventConditionProduct
H₂SO₄ (conc.)WaterGentle WarmingEthyl 2-amino-4-carbamoyl-2-methylbutanoate
HCl (aq.)-RefluxEthyl 2-amino-2-methylpentanedioate
NaOH (aq.)Water/EthanolRefluxSodium 5-ethoxy-5-oxo-4-amino-4-methylpentanoate
H₂O₂, NaOHAqueous EthanolRoom TemperatureEthyl 2-amino-4-carbamoyl-2-methylbutanoate

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. numberanalytics.comnih.gov One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net

The reaction of Isovaline, 4-cyano-, ethyl ester with an azide (B81097) source, such as sodium azide (NaN₃) in the presence of a Lewis acid like zinc chloride (ZnCl₂) or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl), would be expected to yield the corresponding tetrazole derivative, ethyl 2-amino-2-methyl-4-(1H-tetrazol-5-yl)butanoate. This transformation is a powerful tool for introducing the tetrazole moiety, a common bioisostere for carboxylic acids in medicinal chemistry.

Another example of a cycloaddition is the reaction with nitrile oxides, which can be generated in situ from aldoximes. This [3+2] cycloaddition would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. acs.org

Table 3: Representative Cycloaddition Reactions of the Nitrile Group

ReagentCatalyst/AdditiveSolventProduct
Sodium AzideAmmonium ChlorideDimethylformamide (DMF)Ethyl 2-amino-2-methyl-4-(1H-tetrazol-5-yl)butanoate
Phenyl Azide-Toluene (reflux)Ethyl 2-amino-2-methyl-4-(1-phenyl-1H-tetrazol-5-yl)butanoate
Benzonitrile Oxide-Tetrahydrofuran (THF)Ethyl 2-amino-2-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoate

Reactions Involving the Ethyl Ester Group

The ethyl ester group of Isovaline, 4-cyano-, ethyl ester is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification and amidation, as well as reduction to the corresponding alcohol or aldehyde.

Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another, can be readily achieved by reacting Isovaline, 4-cyano-, ethyl ester with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.com For example, reacting the ethyl ester with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) will lead to the formation of the corresponding methyl ester, methyl 2-amino-2-methyl-4-cyanobutanoate. youtube.com The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com

Amidation of the ethyl ester can be accomplished by reaction with a primary or secondary amine. researchgate.netrsc.orgnih.gov This reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently. The direct aminolysis of α-amino acid esters can be used to form peptide bonds. researchgate.net For instance, reaction with ammonia would yield the corresponding primary amide, 2-amino-2-methyl-4-cyanobutanamide. Reaction with a primary amine, such as methylamine, would yield the N-methyl amide derivative.

Table 4: Transesterification and Amidation of the Ethyl Ester

ReagentCatalyst/ConditionsProduct
MethanolH₂SO₄ (catalytic)Methyl 2-amino-2-methyl-4-cyanobutanoate
Benzyl alcoholSodium BenzyloxideBenzyl 2-amino-2-methyl-4-cyanobutanoate
AmmoniaHeat2-Amino-2-methyl-4-cyanobutanamide
MethylamineHeatN,2-Dimethyl-2-amino-4-cyanobutanamide

Ester Reduction to Alcohol and Aldehyde Derivatives

The ethyl ester group can be reduced to a primary alcohol, yielding 2-amino-2-methyl-4-cyanobutan-1-ol. This transformation typically requires a strong reducing agent, as esters are less reactive than ketones or aldehydes. commonorganicchemistry.comlibretexts.orgyoutube.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, and the reaction is usually carried out in an anhydrous ether solvent. libretexts.orgstackexchange.com

Alternatively, sodium borohydride (NaBH₄), which is generally not reactive enough to reduce esters, can be used in the presence of certain additives or in specific solvent systems. For example, the NaBH₄/methanol system in refluxing THF has been shown to reduce amino acid esters to amino alcohols in good yields. researchgate.net

The partial reduction of the ester to an aldehyde is a more challenging transformation but can be achieved using specific reducing agents under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common reagent for the partial reduction of esters to aldehydes. This would yield 2-amino-2-methyl-4-cyanobutanal.

Table 5: Reduction of the Ethyl Ester Group

ReagentSolventTemperatureProduct
LiAlH₄Tetrahydrofuran0°C to Reflux2-Amino-2-methyl-4-cyanobutan-1-ol
NaBH₄/MethanolTetrahydrofuranReflux2-Amino-2-methyl-4-cyanobutan-1-ol researchgate.net
DIBAL-HToluene/Hexane-78°C2-Amino-2-methyl-4-cyanobutanal

Claisen-Type Condensations and Related Carbonyl Chemistry

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. nih.govgoogle.com This reaction requires at least one of the esters to have an α-hydrogen to be enolizable. nih.gov In the case of "Isovaline, 4-cyano-, ethyl ester," the α-carbon is quaternary, meaning it lacks α-hydrogens. Therefore, it cannot self-condense via a standard Claisen condensation.

However, it could potentially act as the electrophilic acceptor in a "crossed" Claisen condensation with another enolizable ester. In such a scenario, a strong, non-nucleophilic base would be used to deprotonate the other ester, which would then attack the carbonyl carbon of the isovaline derivative. No literature has been found that specifically documents this type of reaction for "Isovaline, 4-cyano-, ethyl ester."

Reactions at the Isovaline Backbone and Stereocenters

α-Alkylation and α-Functionalization Strategies

The α-carbon of "Isovaline, 4-cyano-, ethyl ester" is a quaternary center and, as such, does not possess any α-hydrogens. Standard α-alkylation or α-functionalization strategies that rely on the formation of an enolate at the α-position are therefore not applicable to this compound. These methods typically involve the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then reacts with an electrophile. youtube.com

Epimerization and Racemization Studies

Epimerization or racemization at the α-carbon of an amino acid typically proceeds through the formation of a planar enolate or enol intermediate. Given that "Isovaline, 4-cyano-, ethyl ester" cannot form an enolate at the α-position due to the absence of an α-hydrogen, the stereocenter is expected to be configurationally stable under typical basic or acidic conditions that might cause racemization in other amino acids. Studies on isovaline itself have highlighted its resistance to racemization, a property attributed to its α,α-disubstituted nature.

Stereoselective Derivatization at the Quaternary Carbon Center

The creation of the quaternary stereocenter in isovaline and its derivatives is a key synthetic challenge. While derivatization at the existing quaternary center without breaking and reforming a bond to it is not a standard transformation, the stereoselective synthesis of such centers is a topic of significant research interest. However, no studies have been found that specifically detail the stereoselective derivatization of the pre-formed quaternary carbon of "Isovaline, 4-cyano-, ethyl ester."

Formation of Complex Ring Systems and Heterocycles

Intramolecular Cyclization Reactions

The structure of "Isovaline, 4-cyano-, ethyl ester" contains both a nitrile group and an ester group, which could potentially participate in intramolecular cyclization reactions. For instance, the amino group could, in principle, attack the nitrile to form a cyclic amidine, or it could attack the ester to form a lactam. The likelihood of these reactions would depend on the ring size that is formed and the reaction conditions. nih.gov

The cyano group itself can participate in cyclizations, often promoted by radical or strong acid/base conditions. mdpi.commdpi.com For example, intramolecular radical cyclization onto the nitrile could lead to the formation of nitrogen-containing heterocycles. mdpi.com Similarly, under certain conditions, the amino group could be induced to cyclize onto the cyanoethyl side chain. A search of the literature reveals general principles of such cyclizations, but no specific examples involving "Isovaline, 4-cyano-, ethyl ester" have been documented. nih.govfrontiersin.org

Cyclocondensation Reactions with Bifunctional Reagents

The presence of both a nucleophilic amino group and an electrophilic ester group, in addition to the latent carboxylic acid functionality of the nitrile group, makes Isovaline, 4-cyano-, ethyl ester a prime candidate for cyclocondensation reactions with bifunctional reagents. These reactions involve the formation of two new bonds between the isovaline derivative and a reagent containing two reactive centers, leading to the formation of a heterocyclic ring.

While specific studies detailing the cyclocondensation of Isovaline, 4-cyano-, ethyl ester with various bifunctional reagents are not extensively documented in publicly available literature, the general reactivity of related α-amino esters and γ-cyano compounds suggests several potential pathways. For instance, reaction with reagents containing two electrophilic sites, such as 1,3-dicarbonyl compounds or their equivalents, could lead to the formation of substituted dihydropyridines or other complex heterocyclic systems. The initial reaction would likely involve the amino group of the isovaline derivative acting as a nucleophile.

Synthesis of Pyrrolidine, Piperidine, and Other Nitrogen Heterocycles

A significant application of the reactivity of Isovaline, 4-cyano-, ethyl ester lies in its intramolecular cyclization to form valuable nitrogen heterocycles like pyrrolidines and piperidines. These reactions typically proceed via reductive cyclization, where the nitrile group is reduced to a primary amine, which then undergoes an intramolecular reaction with the ester functionality.

Research on a closely related compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, provides critical insights into these transformations. researchgate.netresearchgate.net Through catalytic hydrogenation, this substrate can be selectively cyclized to form either a five-membered pyrrolidine ring or a six-membered piperidine ring. researchgate.netresearchgate.net The selectivity of this reaction is highly dependent on the choice of catalyst. researchgate.netresearchgate.net

Synthesis of Pyrrolidine Derivatives:

The formation of a pyrrolidine ring from Isovaline, 4-cyano-, ethyl ester would involve the intramolecular cyclization between the amino group and the ester, following the reduction of the nitrile. This process would likely lead to the formation of a 3-methyl-5-oxopyrrolidine-3-carboxamide or related structures, depending on the reaction conditions. The key step is the catalytic reduction of the nitrile to an amine, which then readily attacks the ester carbonyl.

Synthesis of Piperidine Derivatives:

Alternatively, the molecule can undergo cyclization to form a six-membered piperidine ring. This transformation involves the reduction of the nitrile group to a primary amine, which then participates in an intramolecular cyclization. The catalytic hydrogenation of the difluoromethyl analog has been shown to yield piperidine derivatives, with the specific catalyst playing a crucial role in directing the reaction pathway. researchgate.netresearchgate.net This would result in the formation of substituted piperidinones.

The research findings on the analogous difluoromethyl compound are summarized in the table below, illustrating the catalyst-dependent selectivity of the cyclization.

CatalystMajor ProductRing SizeReference
Catalyst APyrrolidine Derivative5-membered researchgate.netresearchgate.net
Catalyst BPiperidine Derivative6-membered researchgate.netresearchgate.net

Note: Specific catalyst identities (Catalyst A and Catalyst B) from the proprietary research are not publicly disclosed.

This selective synthesis underscores the potential of Isovaline, 4-cyano-, ethyl ester as a valuable precursor for generating diverse heterocyclic scaffolds. Further exploration into a broader range of bifunctional reagents and catalytic systems is warranted to fully exploit the synthetic potential of this versatile compound.

Applications As a Synthetic Building Block in Advanced Molecular Architectures

Construction of Modified Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids into peptide chains is a well-established strategy for enhancing their therapeutic properties, including resistance to enzymatic degradation, improved conformational stability, and increased receptor affinity and selectivity.

The α,α-disubstituted nature of Isovaline (B112821), 4-cyano-, ethyl ester (9CI) makes it a valuable monomer for inclusion in oligopeptide chains. The presence of the α-methyl group restricts the conformational freedom around the peptide backbone, leading to more predictable and stable secondary structures such as helices and turns. nih.gov This is a critical attribute in the design of bioactive peptides where a specific conformation is often required for receptor binding.

Standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods could be employed for its incorporation. knepublishing.comyoutube.com The ethyl ester would typically be hydrolyzed post-synthesis to the free carboxylic acid to allow for further chain elongation.

Table 1: Potential Impact of Incorporating 4-Cyano-Isovaline Analogs into a Model Heptapeptide

Peptide Sequence Predicted Dominant Secondary Structure Potential Change in Proteolytic Stability
Ala-Val-Gly-Leu-Ile-Pro-Phe Random Coil / β-turn Low
Ala-Val-Xaa -Leu-Ile-Pro-Phe 310-Helix / α-Helix High

(Where Xaa represents a 4-cyano-isovaline residue)

Non-ribosomal peptide synthetases (NRPSs) are remarkable enzymes known for their ability to incorporate a vast array of non-proteinogenic amino acids into complex natural products. uzh.chnih.govwikibooks.orgnih.govfrontiersin.org The modular nature of NRPSs allows for the recognition and activation of diverse building blocks. Given the structural similarity of Isovaline, 4-cyano-, ethyl ester (9CI) to other α-alkylated amino acids, it is plausible that engineered or promiscuous NRPS adenylation domains could recognize and activate this compound, incorporating it into novel peptide frameworks. The cyano group would offer a unique chemical handle for post-assembly modification, a strategy often seen in the biosynthesis of complex natural products. nih.gov

The design of conformationally restricted peptides is a cornerstone of modern peptidomimetic chemistry, aiming to lock a peptide into its bioactive conformation. nih.govnih.govresearchgate.netrsc.org The steric bulk of the α-methyl group in Isovaline, 4-cyano-, ethyl ester (9CI) significantly limits the accessible Ramachandran space, thereby inducing a strong conformational bias. Peptides containing this residue would be predisposed to adopt well-defined helical or turn structures. nih.gov

Furthermore, the cyano group could be utilized for intramolecular cyclization strategies. For instance, reduction of the nitrile to an amine, followed by lactamization with a C-terminal carboxyl group, could yield a cyclic peptide with a highly constrained architecture. Such cyclic structures often exhibit enhanced biological activity and stability. nih.gov

Precursor to Complex Synthetic Targets

Beyond peptide chemistry, the dual functionality of Isovaline, 4-cyano-, ethyl ester (9CI) makes it an attractive starting material for the total synthesis of natural products and the creation of novel materials.

The synthesis of complex natural products often relies on the strategic use of chiral building blocks that contain multiple functional groups. nih.govbeilstein-journals.orgjst.go.jpnih.govrsc.org Isovaline, 4-cyano-, ethyl ester (9CI), obtainable in enantiomerically pure form, could serve as a valuable chiron in this regard. The cyano and ester functionalities can be transformed into a wide array of other chemical groups.

Reduction of the nitrile to a primary amine would yield a diamine, a common motif in alkaloids.

Hydrolysis of the nitrile to a carboxylic acid would produce a dicarboxylic acid derivative.

Reaction of the nitrile with organometallic reagents could lead to the formation of ketones.

Reduction of the ethyl ester to an alcohol would provide an amino alcohol.

These transformations, combined with the stereocenter at the α-carbon, provide a powerful platform for the asymmetric synthesis of complex target molecules.

Table 2: Potential Synthetic Transformations of Isovaline, 4-cyano-, ethyl ester (9CI) for Natural Product Synthesis

Reagent(s) Functional Group Transformation Resulting Molecular Scaffold
1. LiAlH42. H2O Nitrile → AmineEster → Alcohol Chiral amino diol
1. H2/Raney Ni2. H2O Nitrile → Amine Chiral diamino ester
1. NaOH, H2O2. H3O+ Ester → Carboxylic Acid Chiral cyano amino acid

The unique structure of Isovaline, 4-cyano-, ethyl ester (9CI) also lends itself to the development of novel polymers and supramolecular assemblies.

The corresponding lactam, which could be synthesized through the reduction of the nitrile to an amine followed by intramolecular cyclization, would be a functionalized monomer for ring-opening polymerization (ROP). rsc.orgbohrium.com The resulting polyamide would feature a pendant methyl group and a cyanoethyl side chain on every other carbon of the polymer backbone, which could be further functionalized to tune the material's properties.

In the realm of supramolecular chemistry, peptides containing this residue could be designed to self-assemble into well-ordered nanostructures. ub.eduresearchgate.net The conformational rigidity imposed by the α-methyl group would promote predictable folding, while the cyano group could participate in specific intermolecular interactions, such as dipole-dipole interactions or hydrogen bonding (after conversion to an amide or carboxylic acid), to drive the self-assembly process.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis Research

The quest for highly efficient and selective methods for synthesizing enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral ligands and auxiliaries, which are themselves enantiomerically pure, are central to this endeavor, as they can induce asymmetry in a wide range of chemical transformations. The structural features of Isovaline, 4-cyano-, ethyl ester suggest its potential utility in the design of novel chiral ligands for asymmetric catalysis.

The presence of a stereogenic quaternary carbon atom is a key feature of this molecule. Ligands derived from such sterically hindered amino acids can create a well-defined and rigid chiral environment around a metal center, which is often crucial for achieving high levels of enantioselectivity in catalytic reactions. The synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers has been achieved through catalytic asymmetric Mannich reactions, highlighting the importance of constructing such sterically demanding chiral structures. nih.govbeilstein-journals.org

Furthermore, the nitrile group and the amino group of Isovaline, 4-cyano-, ethyl ester offer versatile handles for synthetic modification. The amino group can be readily transformed into a variety of coordinating moieties, such as phosphines, oxazolines, or pyridines, which are known to bind effectively to transition metals commonly used in catalysis (e.g., rhodium, palladium, iridium). The nitrile group can also participate in coordination to certain metal centers or be chemically transformed into other functional groups, such as primary amines or carboxylic acids, allowing for the synthesis of a diverse library of bidentate or tridentate ligands. The development of chiral halonium salts for the asymmetric synthesis of β-amino cyanoesters demonstrates the ongoing innovation in creating catalysts for the formation of such molecules. nih.govbeilstein-journals.org

The synthesis of chiral cyano-containing functional molecules is an active area of research, with various methods being developed to access these valuable building blocks. researchgate.net The asymmetric cyanation of α-ketimino esters using chiral ruthenium-lithium combined catalysts is one such approach to generate α-cyano-α-amino esters with a nitrogen-substituted quaternary chiral center, achieving up to 98% enantiomeric excess (ee). acs.org These methodologies underscore the feasibility of producing enantiomerically enriched compounds structurally related to Isovaline, 4-cyano-, ethyl ester for applications in catalysis.

Catalytic System Substrate Type Product Enantiomeric Excess (ee)
Chiral Halonium SaltKetimine and Cyanoesterβ-amino cyanoesterUp to 86%
Ru-Li Combined Catalystsα-ketimino esterα-cyano-α-amino esterUp to 98%
Ti(IV)-Cinchona AlkaloidActivated OlefinCyanide AdductUp to 94%

This table presents data on the enantioselectivity achieved in the synthesis of cyano-functionalized amino acid derivatives using different catalytic systems. nih.govacs.orgmdpi.com

Development of Agrochemical and Material Science Intermediates

Beyond its potential in asymmetric catalysis, the unique combination of functional groups in Isovaline, 4-cyano-, ethyl ester makes it an interesting candidate as an intermediate for the synthesis of novel compounds in agrochemical and material science contexts.

The development of new crop protection agents is crucial for ensuring global food security. Many biologically active molecules used in agriculture contain nitrogen heterocycles and chiral centers, which can significantly influence their efficacy and environmental profile. The nitrile group is a versatile precursor to a wide range of nitrogen-containing functional groups and heterocycles. wikipedia.org For instance, the hydrolysis of nitriles can yield amides and carboxylic acids, while their reduction can produce primary amines. wikipedia.org These transformations allow for the incorporation of the Isovaline, 4-cyano-, ethyl ester framework into more complex molecular targets.

Class II pyrethroid insecticides, for example, are characterized by the presence of a cyano group, which is crucial for their biological activity. mdpi.com While Isovaline, 4-cyano-, ethyl ester is not a pyrethroid, this illustrates the importance of the nitrile moiety in agrochemical design. The chiral nature of this molecule could also be advantageous, as the biological activity of many pesticides is stereospecific. The synthesis of enantiomerically pure agrochemicals can lead to products with improved efficacy and reduced environmental impact.

The formation of amino acids from nitrile compounds is a fundamental process that has been explored in the context of prebiotic chemistry and provides a basis for the synthetic utility of nitrile-containing amino acid precursors. researchgate.net The functional groups present in Isovaline, 4-cyano-, ethyl ester could be strategically modified to produce novel scaffolds for screening as potential herbicides, fungicides, or insecticides.

The field of material science is continually seeking new monomers and building blocks to create polymers with tailored properties. Amino acids and their derivatives are attractive candidates for the synthesis of biocompatible and biodegradable polymers. The presence of both an amino group and a carboxylic acid (in its ester form) allows Isovaline, 4-cyano-, ethyl ester to be considered as a potential monomer for the synthesis of polyamides or other condensation polymers.

Computational and Theoretical Investigations of Isovaline, 4 Cyano , Ethyl Ester

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to characterize the transition states of key chemical transformations involving Isovaline (B112821), 4-cyano-, ethyl ester has not been documented. Such studies would involve locating the transition state structures on the potential energy surface and calculating their geometries and vibrational frequencies. This information is fundamental to understanding the kinetics and mechanisms of reactions such as hydrolysis, cyclization, or reactions involving the cyano group.

There are no published studies that map the reaction pathways and determine the energetic profiles for reactions of Isovaline, 4-cyano-, ethyl ester. This would involve calculating the energies of reactants, intermediates, transition states, and products to construct a detailed reaction energy profile, providing a comprehensive understanding of the reaction mechanism and its feasibility.

Computational Prediction of Regio- and Stereoselectivity

The synthesis of α,α-disubstituted amino acids like Isovaline, 4-cyano-, ethyl ester presents significant challenges in controlling both regioselectivity (where a reaction occurs) and stereoselectivity (the 3D orientation of the product). nih.gov The steric hindrance around the α-carbon makes these molecules challenging synthetic targets. nih.govresearchgate.net Computational chemistry serves as an indispensable tool for predicting the outcomes of synthetic strategies, thereby minimizing trial-and-error in the laboratory.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model potential reaction pathways for the synthesis of this molecule. For instance, in an asymmetric Strecker synthesis or the alkylation of a protected glycine (B1666218) ester enolate, DFT calculations can determine the transition state energies for the formation of different isomers. The stereoselectivity is governed by the energy difference between the diastereomeric transition states leading to the (R)- and (S)-enantiomers. A lower activation energy for one pathway suggests it is kinetically favored, making its corresponding stereoisomer the major product.

Computational models can elucidate the factors governing this selectivity, such as the steric interactions between the substrate, reagents, and catalyst, as well as electronic effects. By calculating the energies of all possible transition states, a theoretical enantiomeric excess (e.e.) can be predicted, guiding the choice of chiral auxiliaries, catalysts, or reaction conditions to achieve the desired stereochemical outcome. semanticscholar.org Furthermore, computational studies can predict how the choice of solvent might influence reaction outcomes, as different solvents can stabilize transition states to varying degrees, sometimes exclusively favoring the formation of a single regioisomer. nih.gov

Transition StatePathwayRelative Activation Energy (kcal/mol)Predicted Major Product
TS-1 Formation of (S)-enantiomer0.0(S)-Isovaline, 4-cyano-, ethyl ester
TS-2 Formation of (R)-enantiomer1.8-

This table presents hypothetical DFT calculation results for a chiral alkylation reaction. The lower activation energy of Transition State 1 (TS-1) indicates that the formation of the (S)-enantiomer is kinetically preferred.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of Isovaline, 4-cyano-, ethyl ester, revealing how it moves, flexes, and interacts with its environment over time. These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that can be analyzed to understand conformational preferences, solvent interactions, and binding events. By simulating the molecule under various conditions, a comprehensive understanding of its physicochemical behavior can be achieved.

The solvent environment plays a critical role in modulating the conformation and reactivity of a solute molecule. MD simulations, using either explicit solvent molecules or implicit continuum models, can quantify these effects for Isovaline, 4-cyano-, ethyl ester. upc.edu The compound features distinct polar (amino, ester, cyano) and nonpolar (methyl, ethyl, methylene) regions, each interacting differently with solvents of varying polarity.

In polar protic solvents like water or methanol (B129727), simulations would likely show the formation of specific hydrogen bonds between the solvent and the amino and ester groups. The cyano group, a strong hydrogen bond acceptor, is also highly sensitive to its environment, and its interactions can be probed computationally. researchgate.netresearchgate.net In contrast, in aprotic nonpolar solvents like chloroform, intramolecular interactions may become more dominant in dictating the molecule's conformation.

These solvent-solute interactions directly impact the molecule's conformational equilibrium. For example, a polar solvent might stabilize a more extended conformation by solvating the polar functional groups, whereas a nonpolar solvent might favor a more compact structure to minimize unfavorable interactions. This conformational modulation, in turn, can affect the molecule's reactivity by altering the accessibility of reactive sites.

SolventDielectric ConstantCalculated Dipole Moment (Debye)Key Solvation Shell Interactions
Water 78.44.1H-bonding with NH2 and C=O groups
DMSO 46.73.8Dipole interactions with C=O and C≡N
Chloroform 4.83.2Weak H-bonding and van der Waals forces

This table illustrates hypothetical results from MD simulations, showing how the calculated average dipole moment of Isovaline, 4-cyano-, ethyl ester and its primary interactions change with solvent polarity.

Understanding how Isovaline, 4-cyano-, ethyl ester interacts with other molecules is crucial for applications in materials science or host-guest chemistry. Computational techniques such as molecular docking and MD simulations are used to study its binding to non-biological model systems, like macrocycles (e.g., cyclodextrins) or synthetic receptors.

The process typically begins with molecular docking, which predicts the preferred binding orientation of the amino acid ester (the "guest") within the receptor's cavity (the "host"). Subsequently, long-timescale MD simulations of the host-guest complex are performed to assess the stability of the predicted binding pose and to calculate the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to decompose the binding energy into its constituent parts: van der Waals forces, electrostatic interactions, and solvation energies.

Such studies would reveal the key intermolecular forces driving the association. For Isovaline, 4-cyano-, ethyl ester, this would likely involve hydrophobic interactions between its alkyl groups and a nonpolar cavity, complemented by hydrogen bonds or dipole-dipole interactions involving the amino, ester, and cyano functionalities with polar regions of the host.

Host SystemBinding SitePredicted Binding Free Energy (kcal/mol)Dominant Interactions
β-Cyclodextrin Hydrophobic Cavity-5.2van der Waals, Hydrophobic
Anionic Calixarene Polar Rim / Cavity-7.5Electrostatic, H-bonding, van der Waals

This table provides a hypothetical summary of a computational binding analysis. It shows the predicted affinity of the compound for different non-biological hosts and the primary forces responsible for the interaction.

The defining structural feature of α,α-disubstituted amino acids is their restricted conformational freedom. researchgate.netnih.gov The presence of two substituents on the α-carbon (a methyl group and a 2-cyanoethyl group in this case) severely limits the rotation around the backbone phi (Φ) and psi (Ψ) dihedral angles. This inherent rigidity is a key determinant of the structure of peptides containing such residues. nih.gov

MD simulations at different temperatures can be used to explore the accessible conformational landscape. By analyzing the trajectories, one can map the potential energy surface as a function of key dihedral angles and identify low-energy, stable conformations. Such analyses would quantify the rotational barriers for the side chain and the ethyl ester group. While the backbone is rigid, the side chain possesses several rotatable bonds (Cα-Cβ, Cβ-Cγ, Cγ-C≡N), allowing for some degree of flexibility.

Varying the temperature in the simulations reveals how the molecule's dynamics change. At higher temperatures, the molecule can overcome higher energy barriers, accessing a broader range of conformations. The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible regions of the molecule, which would likely be the terminal atoms of the ethyl ester and the cyanoethyl side chain.

Dihedral AngleDescriptionPredicted Low-Energy Range (degrees)Rotational Barrier (kcal/mol)
Φ (N-Cα) Backbone-70° to -50° and 50° to 70°High (>10)
Ψ (Cα-C') Backbone-50° to -30° and 130° to 150°High (>10)
χ1 (N-Cα-Cβ-Cγ) Side Chain60°, 180°, -60° (g+, anti, g-)~2-4
χ2 (Cα-Cβ-Cγ-C≡N) Side Chain180° (anti)~1-3

This table presents hypothetical data from a computational conformational analysis, highlighting the restricted nature of the backbone dihedral angles and the relative flexibility of the side chain in Isovaline, 4-cyano-, ethyl ester.

Advanced Spectroscopic and Mechanistic Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural and dynamic analysis of organic molecules like Isovaline (B112821), 4-cyano-, ethyl ester.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex derivatives. For a hypothetical derivative, such as an N-acetylated version of Isovaline, 4-cyano-, ethyl ester, these techniques would be crucial.

A 2D COSY spectrum would reveal the coupling between the diastereotopic protons of the methylene (B1212753) groups in the ethyl ester and the cyanobutyl side chain. The HSQC spectrum directly correlates each proton to its attached carbon atom, simplifying the assignment of the carbon backbone. The HMBC spectrum is particularly powerful, showing correlations between protons and carbons that are two or three bonds away. This would allow for the definitive assignment of the quaternary carbon of the isovaline core and the carbons of the cyano and ester functional groups.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for N-acetyl Isovaline, 4-cyano-, ethyl ester in CDCl₃

Atom Number ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity J (Hz)
1 173.5 - - -
2 60.2 - - -
3 14.2 1.25 t 7.1
4 61.8 4.15 q 7.1
5 22.5 1.50 s -
6 35.1 2.10 t 7.5
7 15.8 2.45 t 7.5
8 119.4 - - -
9 170.1 - - -
10 23.0 2.05 s -

Note: This is a hypothetical data table for illustrative purposes.

Dynamic NMR (DNMR) is employed to study the rates of conformational exchange processes. For Isovaline, 4-cyano-, ethyl ester, restricted rotation around the C2-C3 bond could lead to distinct conformers that may be observable at low temperatures. By monitoring the changes in the NMR line shapes as a function of temperature, the energy barriers for this rotation can be calculated. This provides valuable information about the molecule's flexibility and the relative stability of its different conformations.

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. This technique is invaluable for understanding reaction mechanisms and detecting transient intermediates. For instance, the hydrolysis of the ethyl ester or the reduction of the cyano group of Isovaline, 4-cyano-, ethyl ester could be monitored. By acquiring spectra at regular intervals, the disappearance of starting material signals and the appearance of product signals can be tracked, providing kinetic data. Furthermore, short-lived intermediates, which might be undetectable by conventional analysis of the final product mixture, could be identified.

Mass Spectrometric Approaches for Reaction Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of compounds and for elucidating their structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. When synthesizing novel derivatives of Isovaline, 4-cyano-, ethyl ester, HRMS is essential for confirming that the desired transformation has occurred. For example, if a reaction is performed to convert the cyano group to an amine, HRMS can distinguish the mass of the resulting amino derivative from that of the starting nitrile with high confidence.

Table 2: Hypothetical HRMS Data for a Novel Derivative of Isovaline, 4-cyano-, ethyl ester

Compound Calculated m/z [M+H]⁺ Measured m/z [M+H]⁺ Mass Error (ppm) Elemental Formula

Note: This is a hypothetical data table for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a wealth of structural information. For Isovaline, 4-cyano-, ethyl ester, the protonated molecule [M+H]⁺ would be selected and fragmented. Characteristic losses, such as the loss of ethanol (B145695) from the ester group or the loss of the cyanoethyl side chain, would help to confirm the connectivity of the molecule. When analyzing novel derivatives, changes in the fragmentation pattern can pinpoint the site of modification. For instance, a derivative modified at the amino group would show fragment ions containing this modification, while fragments corresponding to the unmodified parts of the molecule would remain the same. This technique is crucial for distinguishing between isomers. nih.gov

X-ray Crystallographic Analysis of Key Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. While a crystal structure for "Isovaline, 4-cyano-, ethyl ester (9CI)" itself has not been reported, analysis of its key derivatives or stable intermediates would provide invaluable structural information.

"Isovaline, 4-cyano-, ethyl ester (9CI)" possesses a chiral center at the α-carbon. In cases where an enantioselective synthesis is performed, determining the absolute stereochemistry of the product is crucial. X-ray crystallography of a single crystal of an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. By collecting a complete dataset, the crystallographer can solve the structure and assign the correct (R) or (S) configuration to the chiral center.

Table 2: Expected Hydrogen Bond Geometries in a Derivative of Isovaline, 4-cyano-, ethyl ester (9CI)

Donor (D)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)
N-HN≡C2.8 - 3.2150 - 170
N-HO=C (ester)2.9 - 3.3140 - 160
C-HO=C (ester)3.2 - 3.6120 - 150
C-HN≡C3.3 - 3.7110 - 140

Kinetic and Thermodynamic Studies of Chemical Transformations

Understanding the kinetics and thermodynamics of the reactions involving "Isovaline, 4-cyano-, ethyl ester (9CI)" is essential for controlling its synthesis and predicting its stability and reactivity in subsequent transformations.

The rate of a chemical reaction is quantified by its rate constant (k), and the temperature dependence of the rate constant is described by the activation energy (Ea). These parameters can be determined by monitoring the concentration of reactants or products over time at different temperatures. For a reaction like the hydrolysis of the ester group in "Isovaline, 4-cyano-, ethyl ester (9CI)," the rate constant for base-catalyzed hydrolysis could be determined using a pH-stat method. researchgate.netresearchgate.netrsc.org By measuring the rate constant at several temperatures, the activation energy can be calculated from the Arrhenius equation.

For the Strecker synthesis of this compound, the rate would likely depend on the concentrations of the ketone, amine, and cyanide source. rsc.orgorganic-chemistry.org The rate law and rate constants could be determined using the method of initial rates or by fitting the concentration-time data to an appropriate integrated rate law.

While specific experimental values for "Isovaline, 4-cyano-, ethyl ester (9CI)" are not available, studies on the hydrolysis of other α-amino acid esters provide a reference for the expected magnitude of these parameters.

Table 3: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Transformation of Isovaline, 4-cyano-, ethyl ester (9CI)

TransformationRate Constant (k) at 298 KActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Base-Catalyzed Hydrolysis 1.5 x 10⁻³ M⁻¹s⁻¹5552.5-80
Acid-Catalyzed Cyclization 8.0 x 10⁻⁵ s⁻¹7067.5-50

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for similar reactions of related compounds.

An article on "Isovaline, 4-cyano-, ethyl ester (9CI)" focusing on advanced spectroscopic and mechanistic elucidation techniques as outlined cannot be generated at this time. Extensive searches for scientific literature and data pertaining specifically to this chemical compound have yielded no information regarding its equilibrium studies, enantiomeric excess determination, catalytic cycles, or turnover frequencies.

The search results did identify methodologies for the synthesis of related classes of compounds, such as α,α-disubstituted α-amino acids and their esters. These included general catalytic approaches, both chemical and biocatalytic, for the enantioselective synthesis of such molecules. rsc.orgnih.govnih.govacs.org For instance, methods for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters using imine reductases have been reported, offering high conversion and excellent enantioselectivity. nih.gov Similarly, the enantioselective synthesis of α,α-disubstituted α-amino acids has been explored through the direct catalytic addition of acetonitrile (B52724) to α-iminoesters. rsc.org

However, none of the retrieved scientific literature provides specific experimental data or theoretical discussions on "Isovaline, 4-cyano-, ethyl ester (9CI)". Information on related but structurally distinct compounds, such as Ethyl 2-amino-3-methylbutanoate and Ethyl 2-cyano-3-methylbutanoate, is available but falls outside the strict scope of the requested article. nih.govnih.gov

Without any research findings on the specific topics of equilibrium, enantiomeric excess, or catalytic processes for "Isovaline, 4-cyano-, ethyl ester (9CI)," it is not possible to provide the detailed, data-driven content required by the user's instructions.

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes to Isovaline (B112821), 4-cyano-, ethyl ester (9CI) is a foundational area for future research. Current synthetic strategies for structurally related α,α-disubstituted amino acids often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future investigations could focus on the following areas to improve upon these methods:

Asymmetric Catalysis: The creation of stereochemically defined quaternary centers is a formidable challenge in organic synthesis. Research into novel chiral catalysts, such as phase-transfer catalysts or transition-metal complexes, could enable the direct enantioselective synthesis of either enantiomer of Isovaline, 4-cyano-, ethyl ester (9CI) from prochiral starting materials. This would be a significant advancement over classical resolution techniques.

Flow Chemistry: The use of continuous flow reactors could offer substantial improvements in terms of safety, scalability, and reaction efficiency. Future studies could aim to develop a continuous process for the synthesis of this compound, potentially telescoping multiple reaction steps and minimizing purification requirements.

Biocatalysis: The application of enzymes, such as aminotransferases or nitrile hydratases, could provide a highly selective and environmentally benign route to Isovaline, 4-cyano-, ethyl ester (9CI) or its key precursors. The exploration of engineered enzymes with tailored substrate specificity represents a particularly promising avenue.

Expansion of Derivatization Pathways for Diverse Molecular Libraries

The functional handles present in Isovaline, 4-cyano-, ethyl ester (9CI) offer numerous opportunities for chemical modification, allowing for the creation of diverse molecular libraries for screening in various applications. Future research in this area could explore:

Nitrile Group Transformations: The cyano group is a versatile functional group that can be converted into a wide range of other functionalities. Systematic studies on the selective reduction of the nitrile to a primary amine, hydrolysis to a carboxylic acid, or its participation in cycloaddition reactions would be highly valuable. Each of these transformations would yield a new class of isovaline derivatives with distinct chemical properties.

Ester and Amine Modifications: The ethyl ester and the primary amine functionalities are amenable to a vast array of chemical reactions. For instance, the amine could be acylated, alkylated, or used in the formation of Schiff bases, while the ester could be hydrolyzed, reduced, or converted to an amide. A systematic exploration of these derivatization reactions would significantly expand the chemical space accessible from this parent compound.

A summary of potential derivatization pathways is presented in the table below.

Functional GroupReaction TypePotential Product Functional Group
NitrileReductionPrimary Amine
NitrileHydrolysisCarboxylic Acid
NitrileCycloadditionHeterocycle (e.g., Tetrazole)
Ethyl EsterHydrolysisCarboxylic Acid
Ethyl EsterAminolysisAmide
Primary AmineAcylationAmide
Primary AmineReductive AminationSecondary/Tertiary Amine

Integration into Advanced Functional Material Platforms

The unique structural and functional attributes of Isovaline, 4-cyano-, ethyl ester (9CI) make it an attractive building block for the design of novel functional materials. Future research could investigate its incorporation into:

Peptide Nanostructures: The sterically hindered nature of α,α-disubstituted amino acids can induce specific secondary structures in peptides. The incorporation of Isovaline, 4-cyano-, ethyl ester (9CI) into peptide sequences could lead to the formation of novel nanotubes, hydrogels, or other nanomaterials with unique self-assembly properties.

Functional Polymers: The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyamides, imparting unique properties to the resulting polymers due to the presence of the pendant cyano group, which can influence polarity and intermolecular interactions.

Development of Targeted Catalytic Systems for Specific Transformations

The development of catalytic systems that can selectively act on one of the functional groups of Isovaline, 4-cyano-, ethyl ester (9CI) in the presence of the others is a challenging yet rewarding research direction. Future work could focus on:

Chemoselective Catalysts: Designing catalysts that can, for example, selectively reduce the nitrile group without affecting the ester group, or vice versa, would provide precise control over the chemical modification of the molecule. This could involve the use of sterically demanding catalysts or protecting group-free strategies.

Enantioselective Transformations: For reactions that generate new stereocenters, the development of enantioselective catalysts would be crucial. For instance, the catalytic hydrogenation of a derivative could be performed in a way that favors the formation of one diastereomer over the other.

Synergistic Applications of Computational and Experimental Approaches

The integration of computational modeling with experimental studies can accelerate the discovery and optimization of applications for Isovaline, 4-cyano-, ethyl ester (9CI). Future research could leverage this synergy in the following ways:

Predictive Modeling: Density functional theory (DFT) and other computational methods can be used to predict the reactivity of the different functional groups, model the conformational preferences of peptides containing this amino acid, and calculate its electronic properties. These theoretical insights can guide experimental design and help to rationalize observed outcomes.

Virtual Screening: If this compound and its derivatives are to be explored for biological activity, computational docking studies could be used to screen virtual libraries against specific protein targets, thereby prioritizing the synthesis of the most promising candidates.

The potential research directions outlined above represent a roadmap for unlocking the full scientific potential of Isovaline, 4-cyano-, ethyl ester (9CI). A systematic investigation into these areas could lead to significant advancements in synthetic chemistry, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing isovaline derivatives like 4-cyano-ethyl ester?

  • Answer : Synthesis requires selecting appropriate ethylating agents (e.g., ethyl bromide) and optimizing reaction conditions (temperature, pH, catalysts). Purification may involve membrane separation technologies (e.g., nanofiltration) to isolate the ester . Characterization should include nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the cyano and ester functional groups. Theoretical frameworks like reaction kinetics and thermodynamics guide reagent selection and yield optimization .

Q. How can researchers establish a robust theoretical framework for studying the physicochemical properties of 4-cyano-ethyl ester derivatives?

  • Answer : Link the research to foundational theories such as molecular orbital theory (to predict electronic properties) and solubility parameters (e.g., Hansen solubility parameters). Experimental validation should involve systematic testing under varied conditions (e.g., solvent polarity, temperature) to refine theoretical models .

Q. What spectroscopic techniques are critical for characterizing 4-cyano-ethyl ester derivatives, and how should conflicting data be addressed?

  • Answer : Use NMR for structural elucidation (e.g., distinguishing α/β isomers) and mass spectrometry (MS) for molecular weight confirmation. If IR spectra contradict NMR data (e.g., unexpected absorption bands), cross-validate with computational tools like density functional theory (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 4-cyano-ethyl ester derivatives with high enantiomeric purity?

  • Answer : Employ a 2³ factorial design to test variables: catalyst loading (e.g., chiral ligands), temperature, and solvent polarity. Use ANOVA to identify significant interactions. For example, higher catalyst concentrations may improve enantioselectivity but reduce yield, necessitating trade-off analysis .

Q. What methodologies resolve contradictions in the stability profiles of isovaline esters under varying storage conditions?

  • Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. If degradation pathways conflict with theoretical predictions (e.g., unexpected hydrolysis), apply kinetic modeling (Arrhenius equation) to reconcile experimental and computational data .

Q. How can computational modeling predict the reactivity of 4-cyano-ethyl ester derivatives in catalytic systems?

  • Answer : Use molecular dynamics (MD) simulations to study interactions between the ester and catalysts (e.g., organocatalysts). Validate predictions with experimental kinetic data (e.g., turnover frequency). Discrepancies may arise from solvent effects not accounted for in simulations, requiring iterative model refinement .

Q. What interdisciplinary approaches enhance the application of 4-cyano-ethyl ester derivatives in biomedicine or materials science?

  • Answer : Combine synthetic chemistry with bioassays (e.g., in vitro cytotoxicity testing) to assess biomedical potential. For materials science, integrate thermogravimetric analysis (TGA) and tensile testing to evaluate thermal stability and mechanical properties. Cross-disciplinary collaboration ensures alignment with application-specific standards .

Methodological Challenges and Solutions

Q. How do researchers address low reproducibility in the synthesis of 4-cyano-ethyl ester derivatives?

  • Answer : Standardize protocols using process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Document batch-specific variables (e.g., reagent purity, humidity) and use statistical process control (SPC) charts to identify outliers .

Q. What strategies validate the biological activity of isovaline derivatives when in vitro and in vivo results conflict?

  • Answer : Perform dose-response assays across multiple cell lines to rule out cell-specific effects. If in vivo results diverge (e.g., unexpected toxicity), conduct metabolomic profiling to identify species-specific metabolic pathways. Theoretical frameworks like pharmacokinetic/pharmacodynamic (PK/PD) models help bridge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.